But-3-yn-1-yl Methanesulfonate: A Core Component in Modern Drug Discovery
But-3-yn-1-yl Methanesulfonate: A Core Component in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-yn-1-yl methanesulfonate, a bifunctional organic molecule, has emerged as a critical building block in contemporary drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal alkyne group and a reactive methanesulfonate ester, provides chemists with a versatile tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, structure, and utility of But-3-yn-1-yl methanesulfonate, with a focus on its application in the synthesis of PROTACs.
Chemical Properties and Structure
But-3-yn-1-yl methanesulfonate is characterized by the presence of both a nucleophilic-susceptible methanesulfonate group and a terminal alkyne moiety, which is amenable to a variety of coupling reactions.
Physicochemical Data
Quantitative data for But-3-yn-1-yl methanesulfonate is summarized in the table below. It is important to note that while some properties are experimentally determined, others are estimated based on computational models and data from analogous compounds due to limited public availability of experimental data.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃S | PubChem[1] |
| Molecular Weight | 148.18 g/mol | PubChem[1] |
| IUPAC Name | but-3-ynyl methanesulfonate | PubChem[1] |
| CAS Number | 72486-09-0 | AChemBlock[2] |
| SMILES | C#CCCOS(C)(=O)=O | AChemBlock[2] |
| Appearance | Yellow to Orange Liquid | AChemBlock (for 95% purity)[2] |
| Boiling Point | Not explicitly available. Estimated to be higher than its precursor, but-3-yn-1-ol (128.9 °C). The related but-3-yn-1-yl 4-methylbenzenesulfonate has a boiling point of 128 °C at 0.01 mmHg.[3][4] | N/A |
| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature, as its precursor, but-3-yn-1-ol, has a melting point of -63.6 °C.[4] | N/A |
| Density | Not explicitly available. The related but-3-yn-1-yl 4-methylbenzenesulfonate has a density of 1.27 g/mL at 25 °C.[3] | N/A |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |
Structural Visualization
The three-dimensional structure of But-3-yn-1-yl methanesulfonate is crucial for understanding its reactivity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms within the molecule.
Experimental Protocols
Synthesis of But-3-yn-1-yl methanesulfonate
The most common method for the synthesis of But-3-yn-1-yl methanesulfonate is the mesylation of its corresponding alcohol, but-3-yn-1-ol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Materials:
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But-3-yn-1-ol
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA) or Pyridine
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Magnetic stirrer and stirring bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirring bar is charged with but-3-yn-1-ol and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
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Addition of Base: Triethylamine (or pyridine) is added dropwise to the stirred solution.
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Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
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Workup: The reaction mixture is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with cold dilute hydrochloric acid (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude But-3-yn-1-yl methanesulfonate.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Reactivity and Stability
The chemical behavior of But-3-yn-1-yl methanesulfonate is dictated by its two primary functional groups:
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Methanesulfonate Group: The methanesulfonate (mesylate) is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is fundamental to its use in attaching the butynyl linker to other molecules.
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Terminal Alkyne Group: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations. Most notably, it is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for forming triazole linkages.[5][]
Stability: Sulfonate esters, including methanesulfonates, are generally stable under neutral and moderately acidic conditions. However, they are susceptible to hydrolysis under strongly acidic or basic conditions. The stability of But-3-yn-1-yl methanesulfonate is sufficient for its use in subsequent synthetic steps, provided that harsh acidic or basic conditions are avoided.
Application in PROTAC Synthesis
The primary application of But-3-yn-1-yl methanesulfonate in modern drug discovery is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using But-3-yn-1-yl methanesulfonate typically involves a two-step process:
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Attachment of the Linker: The methanesulfonate group of But-3-yn-1-yl methanesulfonate is displaced by a nucleophilic group (e.g., an amine or a phenol) on either the E3 ligase ligand or the target protein ligand. This reaction forms a stable ether or amine linkage, incorporating the butynyl moiety.
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Click Chemistry: The terminal alkyne of the functionalized ligand is then reacted with an azide-modified partner (the other ligand for the PROTAC) via CuAAC click chemistry. This reaction forms a stable triazole ring, completing the assembly of the PROTAC molecule.
The following diagram illustrates the logical workflow of using But-3-yn-1-yl methanesulfonate in the synthesis of a PROTAC.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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HC≡C- : A triplet around δ 2.0-2.5 ppm, corresponding to the acetylenic proton, coupled to the adjacent methylene group.
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-CH₂-C≡ : A triplet of doublets or a quartet around δ 2.5-2.8 ppm, corresponding to the methylene group adjacent to the alkyne.
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-O-CH₂- : A triplet around δ 4.2-4.5 ppm, corresponding to the methylene group attached to the oxygen of the methanesulfonate group.
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CH₃-S- : A singlet around δ 3.0-3.3 ppm, corresponding to the methyl group of the methanesulfonate.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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H-C≡ : A signal around δ 70-75 ppm.
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-C≡C- : A signal around δ 80-85 ppm.
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-CH₂-C≡ : A signal around δ 20-25 ppm.
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-O-CH₂- : A signal around δ 65-70 ppm.
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CH₃-S- : A signal around δ 35-40 ppm.
IR (Infrared) Spectroscopy
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≡C-H stretch : A sharp, characteristic peak around 3300 cm⁻¹.
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C≡C stretch : A weak to medium peak around 2100-2200 cm⁻¹.
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S=O stretch : Strong, characteristic peaks in the region of 1350-1380 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).
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C-O stretch : A strong peak in the region of 1000-1100 cm⁻¹.
Conclusion
But-3-yn-1-yl methanesulfonate is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of PROTACs. Its dual functionality allows for the straightforward introduction of a "clickable" alkyne handle onto various molecular scaffolds. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of key building blocks like But-3-yn-1-yl methanesulfonate is set to grow, making it an indispensable tool for researchers in drug discovery.
References
- 1. But-3-yn-1-yl methanesulfonate | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Butyn-1-ol 1-methanesulfonate 95% | CAS: 72486-09-0 | AChemBlock [achemblock.com]
- 3. parchem.com [parchem.com]
- 4. 3-Butyn-1-ol 97 927-74-2 [sigmaaldrich.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
